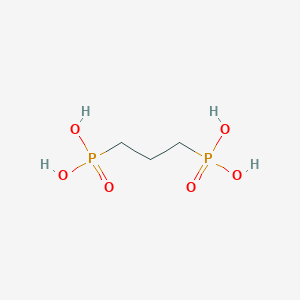

1,3-Propylenediphosphonic Acid

説明

Contextualization within Organophosphorus Chemistry and Diphosphonate Systems

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are significant in various applications, from pesticides to pharmaceuticals. wikipedia.org Within this broad field, phosphonates, and specifically diphosphonic acids, represent a crucial class of molecules.

Phosphonate (B1237965) chemistry plays a vital role in the development of advanced materials and in chemical synthesis. Phosphonic acids are utilized as adhesion promoters, in dental applications, and for flame retardancy. rsc.org Their ability to be incorporated into polymers allows for the creation of materials with tailored properties, such as improved binding to surfaces and enhanced mechanical characteristics. tandfonline.com For instance, phosphonated polymers are investigated for their potential in proton-conducting membranes for fuel cells. rsc.org The synthesis of polymers containing phosphonic acid groups can be achieved through various methods, including the polymerization of vinylphosphonic acids and the modification of pre-made polymers. rsc.org

The strong interaction between phosphonic acid groups and metal oxides makes them excellent candidates for surface modification. princeton.edu This has led to their use in creating self-assembled monolayers (SAMs) on metal surfaces like titanium and its alloys, which can improve biocompatibility and provide a platform for further functionalization. princeton.edu In the realm of nanotechnology, phosphonic acids are used in the research and development of quantum dots. cymitquimica.comcymitquimica.com

Diphosphonic acids, characterized by the presence of two phosphonic acid groups, possess unique attributes that make them suitable for a range of multifunctional applications. cymitquimica.comresearchgate.net Their ability to chelate metal ions is a key feature, leading to their use as sequestering agents in industrial water treatment and as corrosion inhibitors. cymitquimica.com The presence of two phosphonate groups enhances their binding affinity and allows them to act as bridging or anchoring agents in molecular assemblies. mirandareed.comgentaur.frabro-bvro.be

These compounds are instrumental in the formation of metal-organic frameworks (MOFs) and other porous materials. By linking metal centers, diphosphonic acids can create extended networks with defined pore structures, which are of interest for catalysis, gas storage, and separation technologies. nih.gov Furthermore, the supramolecular chemistry of diphosphonic acids is rich, with their ability to form extensive hydrogen-bonded networks influencing the structure and stability of the resulting materials. researchgate.net This property is particularly relevant for their application in proton-conducting materials, where the phosphonic acid groups facilitate proton transport. rsc.org

Scope and Objectives of Academic Inquiry Pertaining to 1,3-Propylenediphosphonic Acid

Academic research on this compound focuses on several key areas. A primary objective is to understand and exploit its properties as a chelating agent and for surface modification. chem-tools.comwaters.com Studies have investigated its adsorption on stainless steel surfaces, highlighting its strong interaction with metal hardware. waters.com

Another significant area of inquiry is its application in materials science, particularly in the development of proton-conducting membranes for fuel cells. Research has shown that anhydrous this compound exhibits a steady rise in proton conductivity at elevated temperatures, making it a promising candidate for high-temperature proton exchange membranes. rsc.org

The synthesis of polymers and hybrid materials incorporating this compound is also a focus of academic study. rsc.org Researchers are exploring how its incorporation into polymer backbones can lead to new materials with enhanced thermal stability and specific functionalities. rsc.org The self-assembly properties of this molecule are also being investigated for the creation of ordered nanostructures and functional surfaces. cymitquimica.comcymitquimica.com

Chemical Properties and Research Data

The following tables summarize key chemical properties and research findings related to this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 4671-82-3 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₃H₁₀O₆P₂ | cymitquimica.comnih.gov |

| Molecular Weight | 204.05 g/mol | cymitquimica.com |

| IUPAC Name | Propane-1,3-diylbis(phosphonic acid) | sigmaaldrich.com |

| Appearance | White to almost white powder or crystal | cymitquimica.comtcichemicals.com |

Table 2: Research Applications and Findings

| Research Area | Key Findings | References |

| Chelating Agent | Excellent calcium and iron chelating properties. chem-tools.com | chem-tools.com |

| Surface Modification | Forms strongly bonded monolayers on titanium and its alloys. princeton.edu | princeton.edu |

| Proton Conduction | Shows a steady rise in conductivity up to 50 mS/cm at 200 °C in an anhydrous state. rsc.org | rsc.org |

| Chromatography | Exhibits strong adsorption on stainless steel columns due to its acidic functional groups. waters.com | waters.com |

| Materials Science | Used in self-assembly materials and quantum dot research. cymitquimica.comcymitquimica.com | cymitquimica.comcymitquimica.com |

Structure

2D Structure

特性

IUPAC Name |

3-phosphonopropylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMVPFLXCHEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Propylenediphosphonic Acid

Established Synthetic Pathways for the Preparation of Diphosphonic Acids

The synthesis of diphosphonic acids, including 1,3-propylenediphosphonic acid, typically involves a two-stage process: the formation of carbon-phosphorus (C-P) bonds to create a phosphonate (B1237965) ester intermediate, followed by the conversion of the phosphonate ester groups into phosphonic acid moieties.

Methodologies for Carbon-Phosphorus Bond Formation in Propylene (B89431) Linkages

The creation of the robust C-P bond is the cornerstone of phosphonate synthesis. For this compound, this involves forming two such bonds at the terminal carbons of a propane (B168953) chain.

The Michaelis-Arbuzov reaction is a widely utilized and classic method for forming C-P bonds. wikipedia.orgchemeurope.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. wikipedia.org For the synthesis of a 1,3-propylenediphosphonate ester, a 1,3-dihalopropane (e.g., 1,3-dibromopropane) is treated with at least two equivalents of a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 mechanism, where the phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to a phosphonium (B103445) salt intermediate. A subsequent dealkylation step, where the displaced halide anion attacks one of the phosphite's alkyl groups, yields the stable pentavalent phosphonate ester and an alkyl halide byproduct. wikipedia.orgorganic-chemistry.org The general reactivity order for the halide in this reaction is R-I > R-Br > R-Cl. chemeurope.com

Another significant strategy is hydrophosphination , which involves the addition of a P-H bond across a carbon-carbon multiple bond. wikipedia.org This can be achieved through various catalytic systems, including base-catalyzed, acid-catalyzed, or free-radical initiated pathways. wikipedia.org For instance, a precursor like diethyl allylphosphonate could undergo a catalyzed anti-Markovnikov addition of diethyl phosphite to its terminal double bond to form the 1,3-diphosphonate structure. Metal-catalyzed hydrophosphorylation, often employing palladium or nickel catalysts, provides a regioselective and atom-economical route to C-P bond formation. researchgate.net

Hydrolysis and Dealkylation Protocols for Phosphonate Group Generation

Once the diphosphonate ester backbone is synthesized, the ester groups must be cleaved to yield the final this compound. This transformation is critical and can be accomplished through several protocols, primarily acidic hydrolysis or silyl-mediated dealkylation.

Acidic Hydrolysis: This is the most conventional method, typically involving refluxing the phosphonate ester with a concentrated strong acid, most commonly hydrochloric acid (HCl). researchgate.net The reaction proceeds through protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the ester's alkyl carbon. This method is robust but requires harsh conditions that may not be suitable for substrates with acid-labile functional groups.

McKenna Reaction (Silyl Dealkylation): A milder and highly effective alternative is the use of trialkylsilyl halides, particularly bromotrimethylsilane (B50905) (TMSBr). The reaction proceeds by the formation of a silylated phosphonate ester intermediate, which is highly susceptible to hydrolysis or alcoholysis. The process is typically a two-step sequence: reaction with TMSBr followed by the addition of an alcohol (like methanol) or water to complete the cleavage. This method is favored for its mild conditions and compatibility with a wider range of functional groups.

The following table summarizes and compares the primary methods for converting phosphonate esters to phosphonic acids.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, extended time | Inexpensive reagents, straightforward procedure. | Harsh conditions, not suitable for acid-sensitive molecules, can be slow. |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (B129727) or Water | Mild, often room temperature or gentle heating | Mild conditions, high yields, compatible with many functional groups. | Reagents are more expensive and moisture-sensitive. |

| Base Hydrolysis | Strong bases (e.g., NaOH, KOH) | Elevated temperatures | Can be effective for certain substrates. | Risk of C-P bond cleavage, often less efficient than acidic hydrolysis for phosphonates. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to phosphonate synthesis. rsc.org The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Development of Environmentally Benign and Sustainable Synthetic Routes

Efforts to create "greener" synthetic pathways focus on improving reaction conditions and utilizing less toxic reagents. researchgate.net For phosphonate synthesis, this includes the use of alternative energy sources and solvent-free protocols.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Michaelis-Arbuzov synthesis. rsc.org The direct energy transfer to the reactants often leads to more efficient heating and faster reaction rates compared to conventional heating methods.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This has been shown to accelerate phosphonate syntheses, often under milder conditions and without the need for catalysts. rsc.org

Solvent-Free and Catalyst-Free Conditions: Designing reactions that proceed without a solvent or catalyst significantly reduces waste and simplifies purification. acs.org For example, catalyst-free hydrophosphinylation reactions under low-solvent conditions have been developed, offering a more sustainable route. acs.org

Evaluation of Atom Economy and Reaction Efficiency in Phosphonate Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal waste. In contrast, substitution reactions often have lower atom economy due to the formation of stoichiometric byproducts.

Comparative Atom Economy for Diphosphonate Synthesis:

| Synthetic Reaction | Type | Byproduct(s) | Theoretical Atom Economy |

| Michaelis-Arbuzov | Substitution | 2 moles of Alkyl Halide (e.g., EtBr) per mole of product | Lower |

| Hydrophosphination | Addition | None | 100% (Ideal) |

As shown in the table, an idealized hydrophosphination pathway for synthesizing this compound would have a 100% atom economy, making it a more efficient and sustainable route compared to the Michaelis-Arbuzov reaction, which inevitably produces alkyl halide waste.

Derivatization Strategies for Functional Modification of this compound

Functional modification of this compound can be achieved by targeting either the phosphonic acid groups or the propylene backbone. Derivatization is often pursued to alter physical properties, such as solubility, or to attach the molecule to other substrates or surfaces.

The phosphonic acid groups are the primary sites for chemical modification. They can undergo reactions typical of carboxylic acids, albeit with different reactivity profiles.

Esterification: Phosphonic acids can be esterified to form monoesters or diesters. nih.gov This can be accomplished using various reagents, such as orthoacetates or through dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling with alcohols. Selective formation of monoesters can be challenging but allows for fine-tuning of the molecule's properties. nih.gov

Formation of Anhydrides: Reaction with dehydrating agents like acetic anhydride (B1165640) can convert phosphonic acids into their corresponding anhydrides, which are reactive intermediates for further functionalization. google.com

Conversion to Phosphonamides: The phosphonic acid can be converted to a phosphonic dichloride using reagents like thionyl chloride, which can then react with primary or secondary amines to form phosphonamides.

Modification of the propylene backbone typically requires starting with a functionalized C3 precursor before the C-P bonds are formed. For example, using a substituted 1,3-dihalopropane in a Michaelis-Arbuzov reaction would yield a diphosphonate with functionality along the propylene chain. This approach allows for the introduction of groups such as hydroxyls, amines, or other functionalities for specific applications, like creating self-assembled monolayers on metal oxide surfaces. mdpi.com

Chemical Functionalization via Esterification and Amidation

The chemical reactivity of this compound is primarily centered around its two phosphonic acid groups (–P(O)(OH)₂). These groups can undergo reactions typical of phosphorus acids, most notably esterification and amidation, to yield a variety of derivatives with tailored properties. These transformations are fundamental in modifying the compound's solubility, polarity, and ability to coordinate with other molecules.

Esterification

The esterification of this compound involves the reaction of its P-OH groups with alcohols to form phosphonate esters. This process can lead to the formation of monoesters, diesters, triesters, or tetraesters, depending on the stoichiometry and reaction conditions. The conversion to esters is a critical step for subsequent chemical modifications or for creating prodrugs in pharmaceutical research. researchgate.net

A highly selective method for the monoesterification of phosphonic acids utilizes trialkyl orthoacetates as alkoxy group donors. nih.gov This reaction proceeds with high efficiency and selectivity, minimizing the formation of diester byproducts. nih.gov For instance, the reaction of a generic phosphonic acid with triethyl orthoacetate can yield the corresponding monoethyl phosphonate in high yields. nih.gov While specific data for this compound is not detailed, the general applicability of this method is well-established for various phosphonic acids. nih.gov

General esterification can also be achieved through methods such as dicyclohexylcarbodiimide (DCC) mediated esterification or direct O-alkylation. nih.gov Conversely, the cleavage of these phosphonate esters back to the parent phosphonic acid is a crucial transformation. This is typically accomplished by hydrolysis under strong acidic conditions (e.g., refluxing with concentrated HCl) or, for sensitive substrates, via the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis. researchgate.netbeilstein-journals.org

| Phosphonic Acid Substrate | Alkoxy Group Donor | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|

| Butylphosphonic Acid | Triethyl Orthoacetate | 84 | <3 |

| Phenylphosphonic Acid | Triethyl Orthoacetate | 83 | <3 |

| Phenylphosphonic Acid | Diethoxymethyl Acetate | 83 | 6 |

| Butylphosphonic Acid | Trimethyl Orthoacetate | 25 | 0 |

| Phosphonic Acid Substrate | Alkoxy Group Donor | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|

| Butylphosphonic Acid | Triethyl Orthoacetate | 84 | <3 |

| Phenylphosphonic Acid | Triethyl Orthoacetate | 83 | <3 |

| Phenylphosphonic Acid | Diethoxymethyl Acetate | 83 | 6 |

| Butylphosphonic Acid | Trimethyl Orthoacetate | 25 | 0 |

| Phenylphosphonic Acid | Trimethyl Orthoacetate | 50 | 0 |

| Butylphosphonic Acid | Tetramethyl Orthocarbonate | 23 | 5 |

| Phenylphosphonic Acid | Tetramethyl Orthocarbonate | 44 | 8 |

Amidation

The formation of a phosphonamide bond (P-N) from this compound requires the activation of the P-OH groups, as direct condensation with amines is generally inefficient. A standard synthetic strategy involves a two-step process:

Activation: The phosphonic acid is first converted into a more reactive intermediate, such as a phosphonic chloride. This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amination: The resulting phosphonic chloride is then reacted with a primary or secondary amine in the presence of a base (to neutralize the HCl byproduct) to yield the corresponding phosphonodiamide.

This approach allows for the synthesis of a wide range of N-substituted derivatives of this compound. While direct catalytic amidation methods are advancing for carboxylic acids using boron-based catalysts, their application to phosphonic acids is less common. durham.ac.ukmdpi.com

Synthesis of Analogs and Precursors for Specific Research Applications

Analogs of this compound are synthesized to investigate structure-activity relationships, develop new materials, or create targeted therapeutic agents. The synthesis often starts with precursors that are chemically manipulated to introduce new functional groups or to form cyclic structures.

Synthesis of Heterocyclic Analogs

The propane backbone of this compound can be replaced with or incorporated into heterocyclic ring systems to create conformationally constrained analogs for biological research. These analogs are often investigated as enzyme inhibitors. nih.gov

For example, phosphonic acid analogs of proline can be synthesized from precursors derived from modified propylphosphonates. nih.gov The general synthetic route involves:

Starting with a functionalized propylphosphonate, such as a 3-chloro-1-hydroxypropylphosphonate. nih.gov

Manipulating the functional groups through reactions like ozonolysis or Mitsunobu reactions to introduce nitrogen or oxygen atoms. nih.gov

Inducing intramolecular cyclization to form the desired heterocyclic ring, such as a pyrazolidine (B1218672) or isoxazolidine. nih.gov

Final deprotection steps yield the target cyclic phosphonic acid analog. nih.gov

These synthetic strategies allow for the creation of diverse structures, such as (R)-Isoxazolidin-3-ylphosphonic Acid and Phosphapipecolic Acid, which are explored for their ability to inhibit enzymes involved in amino acid metabolism. nih.gov

Synthesis of Polymeric Analogs

This compound can serve as a monomer or a model for monomers used in the synthesis of phosphorus-containing polymers. These polymers are of interest for applications in materials science, such as flame retardants, biocompatible materials, and proton conductors. mdpi.commdpi.com

The synthesis of poly(1,3-propylene phosphoric acid) (1,3-PPPA), a polymeric analog, can be achieved through the polycondensation of 1,3-propanediol (B51772) with phosphoric acid or its derivatives. mdpi.com An alternative pathway involves the reaction of dialkyl phosphonates with diols, followed by oxidation of the resulting P-H bonds to form the poly(phosphodiester) backbone. mdpi.com These methods create macromolecules where the essential propyl-diphosphate structure is repeated, imparting unique properties to the final material.

| Analog Type | Example Analog | Key Precursor(s) | Synthetic Transformation(s) | Research Application |

|---|---|---|---|---|

| Heterocyclic (5-membered ring) | (R)-Isoxazolidin-3-ylphosphonic Acid | (S)-1-Hydroxy-3-butenylphosphonate derivative | Ozonolysis, Mitsunobu reaction, Hydrazinolysis, Intramolecular cyclization | Enzyme inhibition studies (e.g., δ1-pyrroline-5-carboxylate reductase) nih.gov |

| Heterocyclic (6-membered ring) | (R)-1,2-Oxazinan-3-ylphosphonic Acid | (S)-4-Hydroxybutylphosphonate derivative | Hydroboration, Oxidation, Mitsunobu reaction, Cyclization | Proline analog for biological evaluation nih.gov |

| Polymeric | Poly(1,3-propylene phosphoric acid) (1,3-PPPA) | 1,3-Propanediol, Phosphoric acid (or dialkyl phosphonates) | Polycondensation (or transesterification followed by oxidation) | Development of functional polymers (e.g., proton conductors, biomaterials) mdpi.com |

Coordination Chemistry and Metal Complexation of 1,3 Propylenediphosphonic Acid

Ligand Properties of 1,3-Propylenediphosphonic Acid in Metal Coordination

Chelating Capabilities and Polydentate Binding Modes to Metal Centers

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of two phosphonate (B1237965) groups separated by a flexible propylene (B89431) spacer. This structure allows for a variety of coordination modes with metal centers. The phosphonate groups, -PO(OH)₂, can be deprotonated to varying degrees, leading to the formation of strong coordinate bonds with a wide range of metal ions.

The chelating capability of this compound is a key feature of its coordinating behavior. The two phosphonate groups can coordinate to a single metal center, forming a stable chelate ring. The flexibility of the propyl chain allows the ligand to accommodate the geometric preferences of different metal ions. Diphosphine ligands, such as the structurally related 1,3-bis(diphenylphosphino)propane (dppp), are known to coordinate to metal ions in a bidentate fashion through the phosphorus atoms nih.gov. Similarly, this compound can act as a bidentate chelating ligand through the oxygen atoms of its phosphonate groups.

Beyond simple chelation to a single metal center, this compound can exhibit more complex, polydentate binding modes. It can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways:

Bidentate Bridging: Each phosphonate group can coordinate to a different metal ion.

Tridentate or Tetradentate Bridging: One or both phosphonate groups can coordinate to multiple metal ions simultaneously.

This ability to bridge metal centers is fundamental to the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode adopted depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating or counter-ions.

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | Only one phosphonate oxygen atom from one phosphonate group is coordinated to a metal center. | Less common, may occur in the presence of strongly competing ligands. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group or one oxygen from each of the two phosphonate groups coordinate to a single metal center. | Formation of stable mononuclear complexes. |

| Bidentate Bridging | Each phosphonate group coordinates to a different metal center. | Formation of linear or zigzag coordination polymers. |

| Polydentate Bridging | Multiple oxygen atoms from the phosphonate groups coordinate to multiple metal centers. | Formation of 2D or 3D coordination polymers and MOFs. |

Analysis of Protonation Equilibria and Their Influence on Metal Complex Formation

The degree of deprotonation of the phosphonate groups directly impacts their ability to coordinate with metal ions. At low pH, the phosphonate groups are fully protonated and are poor ligands. As the pH increases, the phosphonate groups deprotonate, increasing their negative charge and enhancing their affinity for positively charged metal ions. The formation of stable metal complexes generally requires at least partial deprotonation of the ligand.

The pH of the reaction medium can therefore be used as a tool to control the dimensionality and structure of the resulting metal-ligand assembly. For instance, a lower degree of deprotonation might favor the formation of discrete complexes or one-dimensional chains, while a higher degree of deprotonation can lead to the formation of more highly connected two- or three-dimensional networks.

| pH Range | Predominant Ligand Species | Coordinating Ability | Likely Product Structure |

|---|---|---|---|

| Strongly Acidic | H₄L | Low | No complex formation or simple ionic association. |

| Moderately Acidic | H₃L⁻, H₂L²⁻ | Moderate | Mononuclear complexes or 1D coordination polymers. |

| Neutral to Mildly Alkaline | HL³⁻, L⁴⁻ | High | 2D or 3D coordination polymers and MOFs. |

Synthesis and Structural Elucidation of Metal-1,3-Propylenediphosphonate Complexes

Hydrothermal and Solvothermal Synthetic Approaches to Metal Diphosphonates

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline metal-organic coordination polymers and MOFs nih.govosti.gov. These techniques involve carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. These conditions facilitate the dissolution of reactants and promote the crystallization of the product.

For the synthesis of metal-1,3-propylenediphosphonate complexes, a typical procedure would involve combining a metal salt and this compound in a suitable solvent, often with the addition of a base or a pH-adjusting agent to control the deprotonation of the ligand. The reaction mixture is then heated in an autoclave for a specific period, followed by slow cooling to allow for the formation of single crystals.

The choice of solvent can significantly influence the resulting structure. In solvothermal synthesis, different organic solvents can act as templates or structure-directing agents, leading to the formation of different crystalline phases. For example, the use of N,N-dimethylformamide (DMF) is common in the synthesis of MOFs hgxx.orgnih.gov.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound

The ability of this compound to act as a versatile bridging ligand makes it an excellent building block for the construction of coordination polymers and MOFs. These materials consist of metal ions or clusters (nodes) connected by organic ligands (linkers) to form extended one-, two-, or three-dimensional networks.

The structure of the resulting coordination polymer or MOF is determined by the coordination geometry of the metal ion, the binding modes of the this compound ligand, and the reaction conditions. The flexibility of the propylene spacer in the ligand can allow for the formation of structures with interesting topologies and pore structures. While specific examples of MOFs constructed from this compound are not detailed in the provided search results, the general principles of MOF synthesis using phosphonate ligands are well-established scispace.com.

1D Coordination Polymers: Can be formed when the ligand bridges metal centers in a linear or zigzag fashion.

2D Layered Structures: Result from the extension of the coordination network in two dimensions. These layers can then stack to form a three-dimensional solid.

3D Frameworks (MOFs): Are formed when the coordination network extends in all three dimensions, often resulting in porous materials with potential applications in gas storage, separation, and catalysis.

Design and Characterization of Extended 1,3-Propylenediphosphonate Structures

Other characterization techniques that are commonly employed include:

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Infrared (IR) Spectroscopy: To confirm the coordination of the phosphonate groups to the metal centers.

Elemental Analysis: To determine the empirical formula of the compound.

The structural information obtained from these characterization techniques is essential for establishing structure-property relationships and for the rational design of new materials with desired functionalities.

Exploration of Porosity, Dimensionality, and Connectivity in Framework Materials

The dimensionality of these materials can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. In 1D structures, the diphosphonate ligand may bridge metal centers to form linear or zigzag chains. These chains can then be further interconnected through weaker forces like hydrogen bonding to form higher-dimensional supramolecular arrays. The formation of 2D layered structures occurs when metal ions are linked by the diphosphonate ligands in a planar fashion. These layers can stack upon one another, with the potential for intercalation of guest molecules between the sheets. Three-dimensional frameworks represent the most complex architecture, where the metal-ligand network extends in all directions, often resulting in porous materials.

The porosity of these framework materials is a critical feature, largely determined by the coordination geometry of the metal ion and the conformation of the flexible this compound ligand. The flexible nature of the propyl linker can lead to the formation of dynamic frameworks that may respond to external stimuli, such as the introduction of guest molecules. Porous coordination polymers are noted for their potential in gas storage and separation, owing to their tunable pore sizes and chemically functionalizable surfaces. scielo.org.mx

The connectivity of the network is defined by how the phosphonate groups of the ligand coordinate to the metal centers. A single phosphonate group can coordinate to a metal ion in a monodentate, bidentate, or tridentate fashion. Furthermore, it can act as a bridge between two or more metal centers. The flexible propane (B168953) backbone of this compound allows the two phosphonate groups to adopt various orientations, facilitating the formation of diverse network topologies.

Table 1: Structural Characteristics of Framework Materials Incorporating Diphosphonate Linkers

| Feature | Description |

| Dimensionality | Can form 1D chains, 2D layers, or 3D frameworks depending on synthesis conditions and the choice of metal ion. |

| Connectivity | The phosphonate groups can act as nodes, bridging multiple metal centers to establish the network's topology. |

| Porosity | 3D frameworks often exhibit porosity, with pore size and shape influenced by the ligand's conformation and metal coordination. |

| Flexibility | The propane linker imparts structural flexibility, allowing for the potential creation of dynamic or "soft" porous materials. |

Investigations into Specific Metal Ion Interactions (e.g., Lanthanides, Transition Metals, Alkali Earth Metals)

The phosphonate groups of this compound are hard Lewis bases, exhibiting a strong affinity for a variety of metal ions. This leads to the formation of stable coordination complexes with lanthanides, transition metals, and alkaline earth metals.

Lanthanide Interactions: Lanthanide ions are hard Lewis acids and therefore form strong coordination bonds with the oxygen atoms of the phosphonate groups. nih.gov The interaction between lanthanides and multidentate phosphonate ligands can lead to the formation of polymeric species in the solid state. d-nb.info For instance, complexes with lanthanum (La), neodymium (Nd), and dysprosium (Dy) have been synthesized using a related tetraphosphonate ester ligand, demonstrating the high affinity of phosphonates for this series of metals. d-nb.infouni-kassel.de The coordination number for lanthanide ions is typically high, and the flexible nature of this compound can accommodate the varied coordination spheres of these elements. The resulting complexes often exhibit interesting photoluminescent properties, a characteristic feature of lanthanide compounds. uni-kassel.de

Transition Metal Interactions: First-row transition metals readily form complexes with phosphonate and related phosphine ligands. nih.govmdpi.com Diphosphine ligands with a propane backbone, such as 1,3-bis(diphenylphosphino)propane, have been shown to coordinate with a range of transition metals including nickel(II), copper(II), manganese(II), and iron(II). nih.gov Similarly, this compound can act as a chelating or bridging ligand for transition metals like titanium(III), vanadium(III), and chromium(III). illinois.eduillinois.edu The coordination often results in octahedral or other common geometries around the metal center. illinois.edu The specific coordination mode—whether chelating to a single metal center or bridging between two—depends on steric and electronic factors, as well as the reaction conditions.

Alkaline Earth Metal Interactions: Alkaline earth metals (Group 2) also form stable complexes with phosphonate ligands. uobabylon.edu.iq These metals, including magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba), readily coordinate with the oxygen atoms of the phosphonate groups to form coordination polymers. uoc.gr Studies on alkaline earth metal complexes with other bisphosphonic acids have revealed the formation of 1D polymeric chains and more complex 3D networks. In these structures, the phosphonate groups often bridge multiple metal centers, and water molecules frequently complete the coordination sphere of the metal ion. uoc.gr The resulting materials are typically robust, crystalline solids.

Table 2: Examples of Metal Ion Interactions with Propyl-Spaced Diphosphorus Ligands

| Metal Ion Class | Example Metal(s) | Typical Resulting Structure | Coordination Details |

| Lanthanides | La(III), Nd(III), Dy(III) | Polymeric species, coordination polymers d-nb.infouni-kassel.de | Strong coordination via phosphonate oxygen atoms to accommodate high coordination numbers. nih.gov |

| Transition Metals | Ni(II), Cu(II), Ti(III), Cr(III) | Monomeric or dimeric complexes, coordination polymers nih.govillinois.edu | Can act as a chelating or bridging ligand, often resulting in octahedral geometry. illinois.edu |

| Alkaline Earth Metals | Mg(II), Ca(II), Sr(II) | 1D, 2D, or 3D coordination polymers | Phosphonate groups bridge metal centers, with water often completing the coordination sphere. uoc.gr |

Supramolecular Assembly and Self-Organization Phenomena Driven by this compound Interactions

Beyond the formation of coordination bonds with metal ions, this compound is a prime candidate for driving supramolecular assembly and self-organization through non-covalent interactions. nanoporation.eu The most significant of these is hydrogen bonding, facilitated by the protonated phosphonic acid groups (-PO₃H₂).

The phosphonic acid moiety contains both hydrogen bond donors (P-O-H) and hydrogen bond acceptors (P=O), allowing for the formation of extensive and robust hydrogen-bonding networks. These interactions can direct the assembly of individual molecules of this compound into well-defined, higher-order structures such as sheets, ribbons, or three-dimensional lattices in the solid state. The stability of these assemblies is enhanced by the cooperative nature of multiple hydrogen bonds. nih.gov

The self-organization process is a phenomenon where complex, ordered structures arise spontaneously from the interactions of individual components. hucklab.com In the case of this compound, the interplay between hydrogen bonding, van der Waals forces involving the propyl chains, and potential π-π interactions (if aromatic co-formers are present) can lead to the formation of intricate supramolecular architectures. nih.govnso-journal.org This process is fundamental to crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions.

The assembly can also be influenced by the presence of other molecules, or "co-formers," that can participate in the hydrogen-bonding network. For example, co-crystallization with complementary molecules can lead to the formation of binary supramolecular systems with unique structures and properties. The specific arrangement of molecules in the resulting assembly is dictated by factors such as molecular geometry, the number and type of hydrogen bonding sites, and the crystallization conditions. nso-journal.orgnso-journal.org This directed self-assembly is a powerful strategy for creating novel functional materials from the bottom up. nso-journal.org

Applications in Advanced Materials Science and Engineering

Proton Conducting Materials Based on 1,3-Propylenediphosphonic Acid

The development of efficient proton-conducting materials is crucial for technologies such as proton-exchange membrane fuel cells (PEMFCs). Phosphonic acid moieties are of significant interest in this field due to their ability to facilitate proton transport, particularly under anhydrous or low-humidity conditions.

Polymers functionalized with phosphonic acid groups are explored as alternative materials for proton-exchange membranes. The acid groups serve as proton donors and acceptors, creating pathways for proton conduction through the material. This compound can be incorporated into polymer structures or used as a cross-linking agent to create a high density of proton-conducting sites. The flexible propyl chain allows for conformational adjustments within the polymer matrix, which can help in the formation of optimal hydrogen-bonding networks necessary for efficient proton transport. Research into phosphonated polymers aims to create membranes with high proton conductivity, good thermal and chemical stability, and reduced water dependence compared to traditional sulfonated membranes.

Proton transport in materials containing phosphonic acid groups, such as those incorporating this compound, primarily occurs through two mechanisms: the vehicular mechanism and the Grotthuss mechanism. mdpi.com

Vehicular Mechanism: Protons are transported with the aid of a molecular carrier, such as a water molecule (in the form of H₃O⁺). This mechanism is highly dependent on the hydration level of the material.

Grotthuss Mechanism: This "proton hopping" mechanism involves the transfer of a proton between adjacent acid groups through the breaking and forming of covalent bonds within a hydrogen-bonded network. scispace.com This process is considered the more efficient pathway for proton conduction, especially in low-humidity environments. mdpi.comscispace.com

Below is a table summarizing the primary mechanisms of proton transport.

Table 1: Mechanisms of Proton Transport| Mechanism | Description | Key Requirement |

|---|---|---|

| Vehicular | Protons are carried by diffusing molecules like water (H₃O⁺). | High level of hydration. |

| Grotthuss | Protons "hop" between adjacent proton-donating/accepting sites. | A continuous hydrogen-bonded network. mdpi.com |

Surface Functionalization and Interface Chemistry Utilizing this compound

The ability of phosphonic acids to form strong, stable bonds with a wide range of metal oxide surfaces makes them ideal for surface functionalization. This compound, with its two anchoring points, is particularly useful for creating robust and well-ordered surface modifications. science.govresearchgate.netnih.gov

This compound chemisorbs onto metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). nrel.govresearchgate.netmdpi.com The adsorption process is an acid-base catalyzed condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl (-OH) groups present on the oxide surface. researchgate.net This reaction results in the formation of strong, covalent P-O-Metal bonds.

The binding can occur in several modes:

Monodentate: One P-O-Metal bond is formed.

Bidentate: Two P-O-Metal bonds are formed from a single phosphonic acid group.

Tridentate: Three P-O-Metal bonds are formed, involving the phosphoryl oxygen. researchgate.net

The diphosphonic nature of the molecule allows it to bridge between adjacent sites on a surface or, in some configurations, to bind to the surface with one phosphonic group while leaving the second group available for further reactions. nrel.gov

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. This compound and similar short-chain diphosphonic acids are used to create SAMs that alter the surface properties of materials. nrel.govnih.gov When used as an anchoring molecule, one phosphonate (B1237965) group binds strongly to the substrate. nrel.gov The propyl chain and the second, terminal phosphonic acid group then form the outer surface of the monolayer. nrel.gov This terminal group can be used to attach other functional molecules, such as bioactive peptides or catalysts, enabling precise control over the surface chemistry. nrel.govnih.gov These SAMs are valued for their stability and are used in applications ranging from biocompatible coatings on medical implants to gate dielectrics in organic electronics. phosphonics.comresearchgate.net

The table below shows examples of substrates modified by phosphonic acid-based SAMs and the resulting applications.

Table 2: Applications of Phosphonic Acid-Based SAMs on Various Substrates| Substrate | Modifying Molecule Type | Application |

|---|---|---|

| Titanium (Ti) / Titanium Oxide (TiO₂) | ω-Diphosphonic Acids | Biocompatible coatings, binding of peptides. nrel.govphosphonics.com |

| Aluminum Oxide (Al₂O₃) | Alkylphosphonic Acids | Gate dielectrics in organic transistors. |

Catalytic Applications and Design of Heterogeneous Catalysts

While this compound is not typically a catalyst itself, its chemical properties make it a highly effective component in the design and fabrication of heterogeneous catalysts. researchgate.net Its primary roles are to act as a support modifier or as a linker to immobilize catalytically active species.

The phosphonic acid groups can introduce Brønsted acid sites onto a catalyst support material, creating bifunctional metal-acid catalysts. researchgate.net These acid sites can participate directly in catalytic reactions, such as hydrodeoxygenation, by promoting specific reaction pathways. researchgate.net

Furthermore, the dual phosphonic acid groups of this compound make it an excellent anchoring agent for immobilizing homogeneous catalysts onto solid supports like silica (B1680970) or alumina. science.gov One phosphonate group binds to the support, while the other can be used to chelate a metal complex or attach an organocatalyst. science.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The design of such supported catalysts is a key area of research aimed at creating more sustainable and efficient chemical processes. scispace.com

Exploration of Metal-1,3-Propylenediphosphonate Composites as Catalytic Agents

The integration of this compound as a building block in metal-organic composites offers a unique platform for developing novel catalysts. The diphosphonate groups provide robust coordination sites for metal ions, leading to the formation of stable, often layered or porous, structures. Researchers have begun to explore these materials in various catalytic transformations, leveraging the synergistic interplay between the metal centers and the phosphonate linkers.

Zirconium-based phosphonate materials, for instance, are well-regarded for their exceptional thermal and chemical stability, making them attractive candidates for heterogeneous catalysis. mdpi.commdpi.com While specific studies on zirconium 1,3-propylenediphosphonate are limited, the broader class of zirconium phosphonates has been extensively investigated as solid acid catalysts. mdpi.com The acidity of these materials arises from both Brønsted acidic P-OH groups and Lewis acidic Zr(IV) centers, which can be tailored by controlling the synthesis conditions. mdpi.com These active sites are crucial for promoting a variety of organic reactions, including dehydration, isomerization, and esterification. mdpi.com

The layered nature of many metal phosphonates, including those potentially formed with this compound, provides a high surface area for catalytic reactions to occur. The interlayer spacing and the functional groups of the organic linker can be modified to control substrate selectivity and enhance catalytic activity. For example, the incorporation of hydrophobic groups on the phosphonate backbone can facilitate the access of nonpolar reactants to the catalytic sites.

Recent research has also highlighted the potential of lanthanide-based phosphonate complexes in catalysis. While detailed studies on lanthanide 1,3-propylenediphosphonates are not widely available, related lanthanide complexes have demonstrated catalytic activity in hydrolysis reactions, suggesting a potential avenue for future exploration. The catalytic efficiency in these systems is often correlated with the ionic size of the lanthanide metal ion.

The table below summarizes the types of catalytic reactions where metal phosphonate materials, as a general class, have shown promise.

| Metal Center | Phosphonate Ligand Type | Catalytic Application | Key Features |

| Zirconium(IV) | Various organophosphonates | Acid-catalyzed reactions (dehydration, esterification) | High thermal and chemical stability, tunable Brønsted and Lewis acidity. mdpi.commdpi.com |

| Lanthanides(III) | Cryptate and other complexes | Hydrolysis of phosphate (B84403) esters | Activity dependent on metal ionic radius. |

| Copper(II) | Phosphine-containing ligands | Cross-coupling reactions | Efficient for C-C and C-N bond formation. |

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the reaction mechanisms at a molecular level is critical for the rational design of more efficient and selective catalysts. For metal-1,3-propylenediphosphonate composites, mechanistic investigations are still in their nascent stages. However, insights can be drawn from studies on analogous metal phosphonate and MOF-based catalysts.

The catalytic cycle in acid-catalyzed reactions over zirconium phosphonates is believed to involve the protonation of the substrate by the Brønsted acidic P-OH groups or coordination of the substrate to the Lewis acidic zirconium centers. mdpi.com This activation step facilitates the subsequent transformation, such as the removal of a water molecule in a dehydration reaction or the nucleophilic attack in an esterification process. The layered structure of these materials can influence the transition state geometry and, consequently, the stereoselectivity of the reaction.

In the context of oxidation reactions, the metal center in the composite plays a pivotal role. The mechanism often involves the formation of a metal-oxo or metal-peroxo intermediate, which then transfers an oxygen atom to the substrate. The electronic properties of the metal and the coordination environment provided by the 1,3-propylenediphosphonate ligand would significantly impact the reactivity and selectivity of these intermediates.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These studies can provide valuable information on the energetics of different reaction pathways, the structure of key intermediates and transition states, and the role of the catalyst's electronic and steric properties. While specific DFT studies on metal-1,3-propylenediphosphonate catalyzed reactions are yet to be widely reported, such investigations on related MOF systems have provided deep insights into their catalytic behavior.

Structural Elucidation and Spectroscopic Characterization of 1,3 Propylenediphosphonic Acid Systems

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a cornerstone technique for the precise determination of atomic and molecular structures within a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can construct a three-dimensional electron density map, revealing the positions of individual atoms and the nature of their chemical bonds. wikipedia.org

Table 1: Representative Crystallographic Parameters from Single Crystal X-ray Diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 830.5(4) |

| Z | 4 |

| Note: This is a hypothetical data table for illustrative purposes, as specific data for 1,3-propylenediphosphonic acid was not found in the search results. |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of polycrystalline materials. americanpharmaceuticalreview.comnih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on powdered samples, making it suitable for a wider range of materials. americanpharmaceuticalreview.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline compound. americanpharmaceuticalreview.com

PXRD is crucial for confirming the bulk purity of a synthesized this compound sample and for identifying different polymorphic forms. Polymorphs are crystals of the same compound that have different arrangements of molecules in the solid state, which can lead to different physical properties. By comparing the experimental PXRD pattern to a database of known patterns or to a pattern simulated from single-crystal data, the identity and phase purity of the material can be established. arxiv.org

Table 2: Characteristic 2θ Peaks from a Hypothetical Powder X-ray Diffraction Pattern of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 70 |

| 25.8 | 3.45 | 55 |

| 30.5 | 2.93 | 40 |

| Note: This is a hypothetical data table for illustrative purposes. |

Computational and Theoretical Studies on 1,3 Propylenediphosphonic Acid Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT provides a framework for computing the electronic structure of molecules, from which a wide array of properties can be derived. These calculations balance computational cost with accuracy, making them suitable for studying molecules of moderate size like 1,3-propylenediphosphonic acid.

DFT calculations are instrumental in elucidating the electronic structure of this compound. These studies reveal the arrangement of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative description of the chemical bonds. For the phosphonic acid groups (-PO(OH)₂), calculations on analogous molecules like aminomethylphosphonic acid have shown that the P-O bonds are highly polarized. rsc.org The phosphoryl (P=O) bond exhibits significant double-bond character, while the P-OH bonds are weaker and more covalent. rsc.org These computational approaches can also quantify hyperconjugation effects, where interactions between occupied and unoccupied orbitals contribute to molecular stability.

The charge distribution within this compound can be mapped using various population analysis schemes. This reveals the partial positive charge on the phosphorus and hydrogen atoms and the partial negative charge on the oxygen atoms, which governs the molecule's electrostatic potential and its interaction with other polar molecules, ions, and surfaces.

Below is an illustrative table showing the type of data that would be generated from a DFT analysis of atomic charges.

| Atom Type | Predicted Partial Charge (Illustrative) |

| Phosphorus (P) | Highly Positive |

| P=O Oxygen | Highly Negative |

| P-OH Oxygen | Negative |

| Hydroxyl Hydrogen | Positive |

| Propyl Carbon (C1, C3) | Slightly Negative |

| Propyl Carbon (C2) | Slightly Negative |

| Propyl Hydrogen | Slightly Positive |

Note: Specific values are not available in the literature and are for illustrative purposes only.

The flexible three-carbon propyl chain linking the two phosphonic acid groups allows this compound to adopt multiple conformations. Quantum mechanical calculations can predict the optimized geometry of these various conformers and their relative energies. By rotating the C-C and C-P bonds, a potential energy surface can be mapped to identify low-energy, stable conformations.

Studies on similar flexible 1,3-disubstituted alkanes have shown that gauche and anti conformations about the C-C bonds lead to distinct molecular shapes and dipole moments. For this compound, intramolecular hydrogen bonding between the two phosphonic acid groups, or between a phosphonic acid group and the propyl chain, could further influence conformational preferences. DFT calculations can quantify the energetic stabilization of these hydrogen bonds. This information is critical for understanding how the molecule might pack in a crystal lattice or bind to a surface.

The table below illustrates the kind of information obtained from a conformational analysis.

| Conformer | Dihedral Angles (P-C1-C2-C3, C1-C2-C3-P) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| Anti-Anti (Extended) | 180°, 180° | 0.0 (Reference) |

| Anti-Gauche | 180°, 60° | 0.8 |

| Gauche-Gauche | 60°, 60° | 1.5 |

| Folded (H-bonded) | Variable | -2.0 |

Note: Specific values are not available in the literature and are for illustrative purposes only.

DFT is a powerful tool for investigating chemical reactions. It can be used to map the entire reaction pathway for processes such as deprotonation, esterification, or complexation with metal ions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic information, including activation energies and reaction enthalpies.

For this compound, DFT could be used to study its acid-base chemistry, predicting the pKa values for the four acidic protons. Furthermore, the energetics of its interaction with surfaces, such as metal oxides, can be calculated. These calculations are crucial for understanding how it functions as a corrosion inhibitor, scale inhibitor, or surface modifier. For example, DFT studies on phosphoric acid have been used to calculate the interaction energies with other molecules, revealing the strength of hydrogen bonding networks. researchgate.netresearchgate.netrsc.org These methods could be applied to determine how this compound molecules interact with each other to form dimers or larger aggregates.

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of an ensemble of molecules. These methods are essential for bridging the gap between the molecular and macroscopic scales.

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A "force field," often parameterized using data from quantum mechanical calculations, is used to define the potential energy of the system and the forces between atoms.

For this compound in a condensed phase (e.g., in aqueous solution), MD simulations can track its translational and rotational motion, as well as its internal conformational changes. These simulations provide detailed information on intermolecular interactions, such as the formation and lifetime of hydrogen bonds with water molecules or with other phosphonic acid molecules. Such simulations can reveal how the molecule solvates and diffuses in a solvent, which is key to understanding its behavior in applications like water treatment.

One of the most powerful applications of MD and MC simulations is in modeling self-assembly. Phosphonic acids are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on various oxide surfaces. rsc.orgresearchgate.net

MD simulations can model the process of this compound molecules adsorbing onto a surface from a solvent. rsc.org Because it has two phosphonic acid groups, it can act as a linker, potentially binding to the surface with one or both groups, or bridging between different surface sites or nanoparticles. Simulations can elucidate the preferred binding modes (e.g., monodentate, bidentate, tridentate) of the phosphonic acid groups with the surface atoms. They can also predict the resulting structure, packing density, and ordering of the monolayer. researchgate.net These computational models can investigate how factors like solvent choice and temperature affect the final structure of the assembled material. rsc.org

Computational Approaches for Structure-Property Relationship Elucidation in this compound Derivatives

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its observable properties. In the context of this compound and its derivatives, computational approaches, particularly those rooted in quantum mechanics, are instrumental in predicting molecular geometries, electronic properties, and reactivity. These theoretical insights can guide the rational design of novel derivatives with tailored functionalities.

One of the most widely employed computational techniques is Density Functional Theory (DFT). DFT methods are used to determine the electronic structure of molecules, providing a basis for calculating a wide array of properties. For derivatives of this compound, DFT calculations can be utilized to predict stable conformations, analyze vibrational spectra, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

The conformational landscape of this compound derivatives is of particular interest. The flexible propylene (B89431) linker allows for a variety of spatial arrangements of the two phosphonic acid groups. Computational conformational analysis can identify the most energetically favorable geometries. For instance, theoretical studies on related bisphosphorylated compounds have demonstrated that the orientation of the phosphoryl groups can be influenced by subtle intramolecular interactions, including hydrogen bonding and steric hindrance. These preferred conformations can have a significant impact on the molecule's ability to interact with other species or surfaces.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent another tier of computational analysis. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. For this compound derivatives, a QSAR study might correlate computed molecular descriptors (e.g., molecular weight, logP, dipole moment, and quantum chemical parameters) with a specific activity, such as enzyme inhibition. While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the methodology has been successfully applied to other classes of phosphonates to predict their biological efficacy.

To illustrate the type of data generated from such computational studies, consider a hypothetical analysis of a series of this compound derivatives where a substituent 'R' on the propylene backbone is varied. A computational study might yield data such as that presented in the interactive table below.

| Derivative (R-group) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Predicted Aqueous Solubility (logS) |

| -H | 3.45 | 5.8 | -1.2 |

| -CH3 | 3.62 | 5.7 | -1.5 |

| -OH | 4.10 | 5.5 | -0.9 |

| -NH2 | 4.25 | 5.4 | -0.8 |

| -F | 2.98 | 5.9 | -1.3 |

| -Cl | 3.05 | 5.7 | -1.4 |

Such a data table, derived from computational models, would allow researchers to discern trends. For example, one might observe that the introduction of polar substituents like -OH and -NH2 increases the dipole moment and predicted aqueous solubility while slightly decreasing the HOMO-LUMO gap, suggesting a potential increase in reactivity. Conversely, halogen substituents might have a different effect on the electronic properties.

Advanced Analytical Methodologies for 1,3 Propylenediphosphonic Acid and Its Species

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For 1,3-propylenediphosphonic acid, both high-performance liquid chromatography and ion chromatography are particularly valuable for assessing purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound. The development of a robust HPLC method is a systematic process that involves the careful selection of columns, mobile phases, and detector settings to achieve the desired separation. sigmaaldrich.comallmultidisciplinaryjournal.com

A reversed-phase HPLC method is commonly developed for the analysis of polar compounds like phosphonic acids. sigmaaldrich.com The separation is typically achieved on a C18 column. allmultidisciplinaryjournal.comchemrevlett.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. chemrevlett.comresearchgate.net For acidic analytes like this compound, an acidic mobile phase (pH 1-3) containing a buffer like potassium dihydrogen phosphate (B84403) or a modifier like formic acid is often advisable to ensure good peak shape and retention. sigmaaldrich.com

The optimization of the HPLC method involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time. sigmaaldrich.com Validation of the developed method according to ICH guidelines is essential to ensure its linearity, sensitivity, accuracy, and precision. allmultidisciplinaryjournal.com

Table 1: Illustrative HPLC Method Parameters for Phosphonic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) allmultidisciplinaryjournal.com |

| Mobile Phase | Isocratic elution with Methanol:Phosphate buffer (0.02 M, pH 3.6) (45:55% v/v) allmultidisciplinaryjournal.com |

| Flow Rate | 1.0 mL/min allmultidisciplinaryjournal.com |

| Detection | UV at 255 nm allmultidisciplinaryjournal.com |

| Injection Volume | 20 µL chemrevlett.com |

| Column Temperature | 25 °C chemrevlett.com |

Ion chromatography (IC) is a specialized form of liquid chromatography that is highly effective for the determination of inorganic and organic anions, making it well-suited for the analysis of this compound. obrnutafaza.hr This technique separates ions based on their interaction with an ion-exchange resin. obrnutafaza.hr

In a typical IC system for anion analysis, a hydroxide-selective resin column is used with a hydroxide (B78521) eluent gradient. thermofisher.comthermofisher.com Suppressed conductivity detection is commonly employed to enhance sensitivity by reducing the background conductivity of the eluent. obrnutafaza.hrnih.gov This allows for the accurate quantification of anionic species even at low concentrations. cloudfront.net

IC methods can be developed to separate various phosphorus-containing species, such as phosphates and phosphites, which may be present in samples containing this compound. nih.gov The technique is valuable for determining the purity of the compound and for quantifying related anionic impurities. cloudfront.net

Table 2: Typical Ion Chromatography System Configuration

| Component | Description |

|---|---|

| Analytical Column | IonPac AS19 (250 x 4 mm id) or similar anion-exchange column nih.gov |

| Eluent | KOH gradient (e.g., 21-50-21 mM) nih.gov |

| Detection | Suppressed Conductivity nih.gov |

| Flow Rate | 0.25 - 1.0 mL/min thermofisher.com |

Electrophoretic Methods for Separation and Characterization of Phosphonates

Electrophoresis is a powerful separation technique that utilizes the migration of charged molecules in an electric field. uomustansiriyah.edu.iqyoutube.com For phosphonates like this compound, which carry a negative charge at neutral or alkaline pH, electrophoretic methods can provide high-resolution separations. uomustansiriyah.edu.iq

Capillary electrophoresis (CE) is a particularly advantageous technique, offering high efficiency, short analysis times, and minimal sample consumption. uomustansiriyah.edu.iq In CE, the separation occurs in a narrow-bore capillary filled with a buffer solution. uomustansiriyah.edu.iq When a high voltage is applied, the analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. uomustansiriyah.edu.iq

The separation of phosphonates can be optimized by adjusting the pH and composition of the buffer. uomustansiriyah.edu.iq Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the characterization of these compounds. researchgate.net Polyacrylamide gel electrophoresis is another variant that can be used to separate molecules based on their electrophoretic mobility in a gel matrix. nih.gov

Coupled Analytical Techniques for Comprehensive Chemical Profiling

Coupling separation techniques with mass spectrometry provides a powerful approach for the comprehensive chemical profiling of this compound. These hyphenated techniques offer both high separation power and the ability to elucidate the structure and quantify the analytes with high sensitivity and specificity.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. sepscience.com This technique is highly effective for the analysis of polar and non-volatile compounds like this compound. phenomenex.com

In an LC-MS system, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. sepscience.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar molecules in either positive or negative ion mode. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of the analytes. nih.gov

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ions and analyzing the resulting product ions. mdpi.com This provides a high degree of confidence in the identification of this compound and its related species. mdpi.com

Table 3: Example LC-MS/MS Parameters for Organophosphorus Acid Analysis

| Parameter | Setting |

|---|---|

| LC System | Acquity UPLC I class system mdpi.com |

| Mass Spectrometer | Xevo TQ-S triple quadrupole tandem mass spectrometer mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) in positive/negative mode mdpi.com |

| Capillary Voltage | 0.6 kV mdpi.com |

| Desolvation Temperature | 500 °C mdpi.com |

| Collision Gas | Argon mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unito.itshimadzu.com Since this compound is a non-volatile compound, direct analysis by GC-MS is not feasible. However, it can be analyzed after conversion into a volatile derivative.

Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability. For phosphonic acids, silylation is a common derivatization technique. For instance, ethylphosphonic acid can be derivatized with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce volatile trimethylsilyl (B98337) esters, which can then be analyzed by GC-MS. nih.gov

The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected, allowing for their identification and quantification. nih.gov

Environmental Chemical Research on 1,3 Propylenediphosphonic Acid

Degradation Pathways and Environmental Fate

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical hydrolysis, thermal decomposition, and photolysis msu.ru. The primary mechanism for the environmental breakdown of these compounds is microbial degradation msu.runih.gov.

Studies on Photochemical and Chemical Degradation Mechanisms

There is a lack of specific studies detailing the photochemical and chemical degradation mechanisms of 1,3-Propylenediphosphonic Acid. Generally, the C-P bond is highly resistant to abiotic degradation processes such as chemical hydrolysis and photolysis msu.ru. While the photodegradation of some metal-complexed phosphonates, particularly iron(III) complexes, has been observed, specific data for this compound is not available nbinno.com.

Investigations into Biodegradation Processes in Environmental Matrices

No specific investigations into the biodegradation of this compound in environmental matrices like soil or water were found in the available literature. For phosphonates in general, biodegradation is the main degradation pathway, primarily carried out by prokaryotic microorganisms msu.runih.gov. This process often occurs under phosphorus-limited conditions, where bacteria capable of cleaving the C-P bond utilize the phosphonate (B1237965) as a phosphorus source nbinno.commdpi.com. An enzyme system known as C-P lyase is fundamental to the degradation of many phosphonates msu.rumdpi.com. However, many synthetic phosphonates are considered recalcitrant to microbial breakdown nbinno.com. Without specific studies, the biodegradability of this compound remains uncharacterized.

Adsorption, Complexation, and Sequestration in Natural Systems

The behavior of phosphonates in the environment is significantly influenced by their strong tendency to adsorb to surfaces and form complexes with metal ions.

Interaction with Mineral Phases and Organic Matter in Aquatic and Soil Environments

Specific research on the interaction of this compound with mineral phases and organic matter in aquatic and soil environments is not available. However, a study on its adsorption characteristics in an analytical context found that this compound adsorbs onto stainless steel surfaces, and more strongly than its mono-phosphonate analogue (propylphosphonic acid), due to the presence of two acidic functional groups waters.com. This suggests a potential for strong interaction with mineral surfaces in the environment, but direct studies are needed to confirm this behavior in natural systems.

Role in Heavy Metal Sequestration and Environmental Remediation Technologies

There is no specific information available regarding the role of this compound in heavy metal sequestration or its application in environmental remediation technologies. Phosphonates as a class are known for their excellent metal chelating properties, which are utilized in various industrial applications vdoc.pub. This characteristic suggests a potential for sequestering heavy metals, but dedicated research on this compound is required to determine its efficacy and feasibility for remediation purposes.

Strategies for Recovery and Recycling of Phosphonate Compounds from Industrial and Environmental Streams

No literature was found detailing specific strategies for the recovery or recycling of this compound from industrial or environmental streams. Research on phosphonate recovery is generally focused on the broader goal of phosphorus recovery from wastewater to mitigate eutrophication and recycle a finite resource semanticscholar.orgnih.govnih.gov. Common strategies include adsorption, chemical precipitation to form salts like struvite, and various thermal treatments of sludge containing phosphonates semanticscholar.orgnih.govmdpi.comresearchgate.net. The applicability of these methods to a short-chain compound like this compound has not been specifically investigated.

Future Research Directions and Emerging Trends for 1,3 Propylenediphosphonic Acid

Exploration of Novel and Efficient Synthetic Routes for Functional Derivatives

The synthesis of 1,3-propylenediphosphonic acid derivatives is foundational to unlocking new functionalities. While traditional methods have been effective, future research will focus on developing more efficient, scalable, and versatile synthetic strategies. The exploration of flow chemistry, for instance, offers a pathway to safer and more reproducible synthesis of organic compounds, including complex phosphonate (B1237965) derivatives. Another avenue involves the design of novel catalysts to facilitate the introduction of diverse functional groups onto the propyl backbone, enabling the creation of a wider library of tailored molecules.

These advanced synthetic methods are crucial for producing derivatives with specific electronic, optical, or binding properties. The goal is to move beyond simple structures to complex, multifunctional molecules designed for specific applications in areas like self-assembling monolayers, corrosion inhibition, and biomedical devices.

| Synthetic Strategy | Description | Potential Advantages for this compound Derivatives |

| Catalytic C-H Functionalization | Direct modification of the C-H bonds on the propyl chain using a catalyst. | Reduces the need for pre-functionalized starting materials, leading to shorter, more atom-economical synthetic routes. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch-wise process. | Improved reaction control, enhanced safety, easier scalability, and potential for automated multi-step synthesis. researchgate.net |